N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)but-2-ynamide
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Overview
Description
N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)but-2-ynamide is a synthetic organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)but-2-ynamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of cost-effective and environmentally friendly methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)but-2-ynamide involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)but-2-ynamide: shares similarities with other fluorinated compounds, such as trifluoromethyl-substituted amides and fluoro-substituted cyclopropyl derivatives.
Uniqueness
- The combination of a cyclopropyl group with fluoro and trifluoromethyl substituents makes this compound unique. This structural arrangement can impart distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4NO/c1-2-3-13(21)20-9-14(4-5-14)10-6-11(15(17,18)19)8-12(16)7-10/h6-8H,4-5,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAXFFYMRACEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(CC1)C2=CC(=CC(=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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